molecular formula C14H20N2O4 B554749 H-Lys(Z)-OH CAS No. 1155-64-2

H-Lys(Z)-OH

Cat. No. B554749
CAS RN: 1155-64-2
M. Wt: 280.32 g/mol
InChI Key: CKGCFBNYQJDIGS-LBPRGKRZSA-N
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Description

“H-Lys(Z)-OH”, also known as N6-(Benzyloxycarbonyl)-L-lysine, is a protected amino acid . It has a linear formula of C6H5CH2OOCNH(CH2)4CH(NH2)COOH and a molecular weight of 280.32 .


Synthesis Analysis

“H-Lys(Z)-OH” is commonly used as a reagent in the synthesis of peptides . It is available from various suppliers, including Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “H-Lys(Z)-OH” is represented by the linear formula C6H5CH2OOCNH(CH2)4CH(NH2)COOH . The InChI representation is InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

“H-Lys(Z)-OH” has a molecular weight of 280.32 g/mol . It has an optical activity of [α]20/D +14.4°, c = 1.6 in 1 M HCl . Its melting point is 259 °C (dec.) (lit.) .

Scientific Research Applications

Summary of the Application

PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. Skeletal Muscle Development

Summary of the Application

Lysine (Lys) is essential for skeletal muscle growth and protein synthesis in mammals . The regulatory network underlying Lys-regulated skeletal muscle development is being studied .

Methods of Application or Experimental Procedures

The cross-talk among mammalian targets of rapamycin complex 1 (mTORC1) and Lys in the regulation of muscle satellite cells (SCs) proliferation is being investigated .

Results or Outcomes

The results of this research are not specified in the source .

3. Drug Delivery Systems

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

4. PET Imaging of Prostate Cancer

Summary of the Application

Various 18 F- and 68 Ga-labeled urea-based radiotracers for PET imaging of PSMA have been developed and entered clinical trials . Here, an automated synthesis of [ 18 F]DCFPyL via direct radiofluorination and validation in preclinical models of prostate cancer is described .

Methods of Application or Experimental Procedures

[ 18 F]DCFPyL was synthesized via direct nucleophilic heteroaromatic substitution reaction in a single reactor TRACERlab FX FN automated synthesis unit . Radiopharmacological evaluation of [ 18 F]DCFPyL involved internalization experiments, dynamic PET imaging in LNCaP (PSMA+) and PC3 (PSMA−) tumor-bearing BALB/c nude mice, biodistribution studies, and metabolic profiling .

Results or Outcomes

5. Bioprinting Applications

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as bioprinting . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

6. Myogenic Regulatory Factors and Wnt/Ca2+ Pathway in Slow and Fast Muscles

Summary of the Application

Muscle regeneration, representing an essential homeostatic process, relies mainly on the myogenic progress of resident satellite cells, and it is modulated by multiple physical and nutritional factors . Here, we investigated how myogenic differentiation-related factors and pathways respond to the first limiting amino acid lysine (Lys) in the fast and slow muscles, and their satellite cells (SCs), of swine .

Methods of Application or Experimental Procedures

Thirty 28-day-old weaned piglets with similar body weights were subjected to three diet regimens: control group (d 0–28: 1.31% Lys, n = 12), Lys-deficient group (d 0–28: 0.83% Lys, n = 12), and Lys rescue group (d 0–14: 0.83% Lys; d 15–28: 1.31% Lys, n = 6) . Pigs on d 15 and 29 were selectively slaughtered for muscular parameters evaluation . Satellite cells isolated from fast (semimembranosus) and slow (semitendinosus) muscles were also selected to investigate differentiation ability variations .

Results or Outcomes

Lys deficiency significantly hindered muscle development in both fast and slow muscles via the distinct manipulation of myogenic regulatory factors and the Wnt/Ca2+ pathway . In the SC model, Lys deficiency suppressed the Wnt/Ca2+ pathways and myosin heavy chain, myogenin, and myogenic regulatory factor 4 in slow muscle SCs but stimulated them in fast muscle SCs .

Future Directions

“H-Lys(Z)-OH” continues to be a valuable reagent in the synthesis of peptides . Its future applications may include the development of new antimicrobial agents, as suggested by its use in the creation of SNAPPs .

properties

IUPAC Name

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGCFBNYQJDIGS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25931-47-9
Record name L-Lysine, N6-[(phenylmethoxy)carbonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25931-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00921741
Record name N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(Z)-OH

CAS RN

1155-64-2
Record name ε-(Benzyloxycarbonyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(epsilon)-Carbobenzoxylysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-benzyloxycarbonyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
I Azuse, M Tamura, K Kinomura, H Okai… - Bulletin of the …, 1989 - journal.csj.jp
In order to increase the applications of the water-soluble active ester method, water-soluble acylating reagents, [p-(benzyloxycarbonyloxy)phenyl]dimethylsulfonium methyl sulfate, [p-(t-…
Number of citations: 24 www.journal.csj.jp
T ABIKO, H SEKINO, H HIGUCHI - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
The thymosin 0: 1 C—terminal fragment H—Lys—Asp—Leu~ Lys—Glu—Lys~ Lys~ Glu—Val~ Valelu—Glu—Ala~ Glu—Asn—OH (positions 14—28) was synthesized by a conventional …
Number of citations: 8 www.jstage.jst.go.jp
B LIBEREK… - International Journal of …, 1987 - Wiley Online Library
A new route to L‐homoglutamine (L‐α‐aminoadipamic acid) derivatives is presented via preferential KMnO 4 oxidation in acidic media of the e‐methylene group in H‐L‐Lys(Z)‐OH and …
Number of citations: 6 onlinelibrary.wiley.com
N FUJII, S FUNAKOSHI, T SASAKI… - Chemical and …, 1977 - jstage.jst.go.jp
3096 , Vol. 25 (1977) Page 1 3096 , Vol. 25 (1977) 2 hr. After addition of moist AcOEt to decompose the excess reagent the resulting solution was diluted with 20% Rochelle salt solution …
Number of citations: 49 www.jstage.jst.go.jp
JW Scott, D Parker, DR Parrish - Synthetic Communications, 1981 - Taylor & Francis
N ε -tert-butyloxycarbonyl-L-lysine [4, H-Lys(BOC)-OH] and Nα-benzyloxycarbonyl-N ε -tert-butyloxycarbonyl-L-lysine [7, Z-Lys-(BOC)-OH] are valuable intermediates for peptide …
Number of citations: 60 www.tandfonline.com
H Kodera, N Nishishita, Y Hirano, Y Kiso… - Peptides for Youth: The …, 2009 - Springer
Poly-L-lactide (PLLA) and poly (lactide-co-glycolide)(PLGA) are known as bioabsorbable macromolecules, due to their low immunogenicity. In recent years, they have been widely used …
Number of citations: 7 link.springer.com
ST Cheung, NL Benoiton - Canadian Journal of Chemistry, 1977 - cdnsciencepub.com
A method capable of detecting one part in one thousand of the other isomer is described for determining the enantiomeric purity of N-methylamino acids and their cleavable derivatives. …
Number of citations: 21 cdnsciencepub.com
H Lu, J Cheng - Citeseer
General. Anhydrous dimethylformamide (DMF) was dried by an aluminum column and stored with molecular sieves in a glove box. Anhydrous THF, anhydrous hexane, trimethylsilyl …
Number of citations: 4 citeseerx.ist.psu.edu
R Mayer, A Caille, G Spach - Biopolymers: Original Research …, 1978 - Wiley Online Library
Abstract Model peptides containing one aromatic residue were synthesized and characterized in order to investigate their interactions with polynucleotides. Chromatographically pure …
Number of citations: 2 onlinelibrary.wiley.com
H YAJIMA, Y OKADA, H WATANABE… - Chemical and …, 1974 - jstage.jst.go.jp
The protected hexadecapeptide, Z (OMe)-Pro-Cys (Bzl)-Lys (Z)-Ala-Arg (Tos)-Ile-Ile-Arg (Tos)-Tyr-Phe-Tyr-Asn-Ala-Lys (Z)-Ala-Gly-OH, corresponding to positions 13 through 28 of the …
Number of citations: 6 www.jstage.jst.go.jp

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